
(R)-Ru(OAc)₂(SEGPHOS)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-Ru(OAc)2(SEGPHOS) is a chiral ruthenium complex that incorporates the SEGPHOS ligand. SEGPHOS, a chiral diphosphine ligand, is known for its high enantioselectivity and is widely used in asymmetric synthesis. The ruthenium complex with SEGPHOS is particularly significant in catalytic asymmetric hydrogenation reactions, where it facilitates the production of enantiomerically pure compounds.
科学的研究の応用
®-Ru(OAc)2(SEGPHOS) has a wide range of applications in scientific research:
Chemistry: It is extensively used in asymmetric synthesis to produce enantiomerically pure compounds, which are crucial in the development of pharmaceuticals and fine chemicals.
Biology: The complex is used in the synthesis of chiral intermediates for biologically active molecules, aiding in the study of enzyme mechanisms and drug interactions.
Medicine: It plays a role in the synthesis of chiral drugs, enhancing the efficacy and reducing the side effects of pharmaceutical compounds.
Industry: The complex is employed in the production of high-value chemicals and materials, including polymers and agrochemicals.
作用機序
Target of Action
The primary target of the compound ®-Ru(OAc)2(SEGPHOS) is the catalytic process of asymmetric reactions . It is a ruthenium catalyst used for asymmetric hydrogenation of olefins . The compound interacts with its targets to facilitate chemical reactions, particularly those involving the addition of hydrogen (H2) across double or triple bonds .
Mode of Action
®-Ru(OAc)2(SEGPHOS) acts as a chiral ligand in the catalytic process. It binds to the metal center of the catalyst, thereby inducing asymmetry in the catalyst’s active site . This asymmetry allows the catalyst to preferentially facilitate the formation of one enantiomer over the other in a chemical reaction, resulting in a chiral product .
Biochemical Pathways
The compound ®-Ru(OAc)2(SEGPHOS) is involved in various biochemical pathways, particularly those related to the synthesis of chiral molecules . For instance, it is used in the nickel-catalyzed asymmetric α-arylation and heteroarylation of ketones with chloroarenes, and the enantioselective synthesis of dihydrobenzofurans and dihydronaphthofurans via olefin isomerization/enantioselective intramolecular Alder-ene reaction of enynes . The downstream effects of these pathways include the production of chiral molecules, which are important in many areas of chemistry and biology.
Pharmacokinetics
In the context of its use in chemical reactions, the compound is known to be stable under the reaction conditions .
Result of Action
The primary result of the action of ®-Ru(OAc)2(SEGPHOS) is the facilitation of asymmetric reactions, leading to the production of chiral molecules . These chiral molecules can have significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
生化学分析
Biochemical Properties
®-Ru(OAc)2(SEGPHOS) plays a significant role in biochemical reactions. It is used as a catalytic ligand for various metal-catalyzed reactions . The compound interacts with enzymes and proteins, facilitating reactions such as the nickel-catalyzed asymmetric α-arylation and heteroarylation of ketones with chloroarenes . The nature of these interactions is primarily catalytic, aiding in the acceleration of biochemical reactions.
Molecular Mechanism
The molecular mechanism of ®-Ru(OAc)2(SEGPHOS) involves its role as a catalyst in various reactions. It exerts its effects at the molecular level through binding interactions with biomolecules and facilitating enzyme activation
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-Ru(OAc)2(SEGPHOS) typically involves the coordination of the SEGPHOS ligand to a ruthenium precursor. One common method includes the reaction of ruthenium(II) acetate with SEGPHOS in an appropriate solvent under inert conditions. The reaction is usually carried out at elevated temperatures to ensure complete coordination of the ligand to the metal center.
Industrial Production Methods: Industrial production of ®-Ru(OAc)2(SEGPHOS) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to maintain the purity and enantioselectivity of the product. The use of high-purity reagents and solvents, along with advanced purification techniques, ensures the production of high-quality ®-Ru(OAc)2(SEGPHOS) suitable for industrial applications.
化学反応の分析
Types of Reactions: ®-Ru(OAc)2(SEGPHOS) primarily undergoes catalytic reactions, including:
Hydrogenation: The complex is highly effective in the asymmetric hydrogenation of alkenes and ketones, producing chiral alcohols and amines.
Hydrosilylation: It catalyzes the addition of hydrosilanes to alkenes, resulting in the formation of organosilicon compounds.
Hydroamination: The complex facilitates the addition of amines to alkenes, forming chiral amines.
Common Reagents and Conditions:
Hydrogenation: Hydrogen gas is used as the reducing agent, with the reaction typically conducted under high pressure and moderate temperatures.
Hydrosilylation: Hydrosilanes such as triethylsilane are used, with the reaction carried out at room temperature or slightly elevated temperatures.
Hydroamination: Amines and alkenes are reacted in the presence of the ruthenium complex, often under mild conditions.
Major Products:
Hydrogenation: Chiral alcohols and amines.
Hydrosilylation: Organosilicon compounds.
Hydroamination: Chiral amines.
類似化合物との比較
BINAP-Ruthenium Complexes: These complexes also use a chiral diphosphine ligand (BINAP) and are widely used in asymmetric hydrogenation.
DTBM-SEGPHOS-Ruthenium Complexes: These complexes use a bulkier derivative of SEGPHOS, providing higher enantioselectivity in certain reactions.
Uniqueness: ®-Ru(OAc)2(SEGPHOS) is unique due to its high enantioselectivity and versatility in catalyzing a wide range of asymmetric reactions. The narrower dihedral angle of SEGPHOS compared to BINAP results in increased enantioselectivity and activity of the metal complex .
特性
IUPAC Name |
[4-(5-diphenylphosphaniumyl-1,3-benzodioxol-4-yl)-1,3-benzodioxol-5-yl]-diphenylphosphanium;ruthenium(2+);diacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H28O4P2.2C2H4O2.Ru/c1-5-13-27(14-6-1)43(28-15-7-2-8-16-28)33-23-21-31-37(41-25-39-31)35(33)36-34(24-22-32-38(36)42-26-40-32)44(29-17-9-3-10-18-29)30-19-11-4-12-20-30;2*1-2(3)4;/h1-24H,25-26H2;2*1H3,(H,3,4);/q;;;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHGLLIGZFQVMBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].C1OC2=C(O1)C(=C(C=C2)[PH+](C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC6=C5OCO6)[PH+](C7=CC=CC=C7)C8=CC=CC=C8.[Ru+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H36O8P2Ru+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
831.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(Z)-2-Cyano-N-cyclopropyl-3-[4-(4-fluorophenoxy)-3-nitrophenyl]prop-2-enamide](/img/structure/B2384528.png)
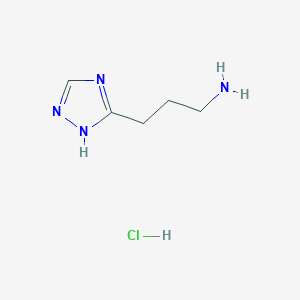
![3-(benzenesulfonyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2384530.png)
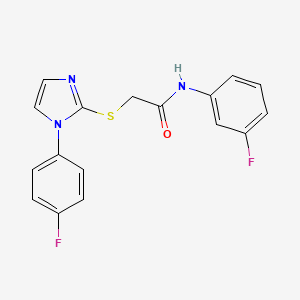
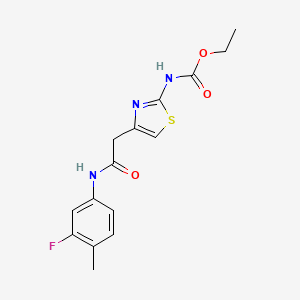
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((6-phenylpyrimidin-4-yl)methyl)urea](/img/structure/B2384535.png)

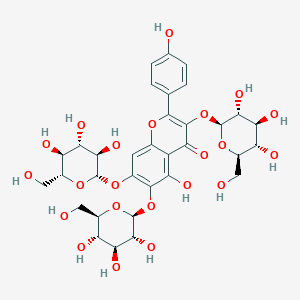
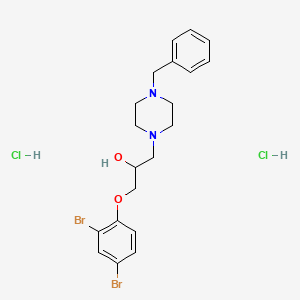
![Imidazo[1,5-b]pyridazine](/img/structure/B2384543.png)
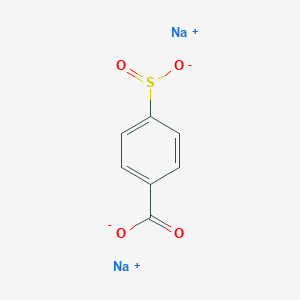
![3,7,9-trimethyl-1-phenethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2384545.png)
![N-{4-[5-(3-fluorophenyl)-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2384549.png)
![Ethyl 2-[(4-amino-2-fluorophenyl)formamido]propanoate hydrochloride](/img/structure/B2384551.png)
